molecular formula C14H18Cr B12307376 Chromium(2+);2-ethylcyclopenta-1,3-diene

Chromium(2+);2-ethylcyclopenta-1,3-diene

Cat. No.: B12307376
M. Wt: 238.29 g/mol
InChI Key: DTBORXCXSNYBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium(2+);2-ethylcyclopenta-1,3-diene is a metallocene complex where a chromium(II) ion is coordinated to two 2-ethylcyclopentadienyl ligands. These ligands are cyclopentadienyl rings (C₅H₅) substituted with an ethyl (-C₂H₅) group at the 2-position, altering the electronic and steric environment around the chromium center compared to unsubstituted chromocene (bis(cyclopentadienyl)chromium(II), Cr(C₅H₅)₂) .

Properties

Molecular Formula

C14H18Cr

Molecular Weight

238.29 g/mol

IUPAC Name

chromium(2+);2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI Key

DTBORXCXSNYBMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cr+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromium(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of chromium(II) chloride with 2-ethylcyclopentadiene in the presence of a reducing agent. One common method is the reduction of chromium(II) chloride with sodium amalgam in tetrahydrofuran (THF) followed by the addition of 2-ethylcyclopentadiene .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

Chromium(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chromium(III) or chromium(VI) compounds, while substitution reactions can produce a wide range of substituted cyclopentadienyl derivatives .

Mechanism of Action

The mechanism by which Chromium(2+);2-ethylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique structure allows it to interact with molecular targets such as enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Key Properties (Hypothetical Estimates Based on Analogues):

  • Molecular Formula : Cr(C₅H₄C₂H₅)₂ → C₁₄H₁₈Cr
  • Molecular Weight : ~238.3 g/mol (compared to 182.19 g/mol for unsubstituted chromocene) .

Chromocene (Cr(C₅H₅)₂) is a well-studied compound with a melting point of 172–173°C, vapor pressure of 41.5°C at 760 mmHg, and irritant hazards (Xi code) . The ethyl-substituted derivative is expected to exhibit lower melting points due to reduced crystallinity and higher lipophilicity.

Comparison with Similar Compounds

Chromocene (Unsubstituted Cyclopentadienyl Ligands)

Molecular Formula : C₁₀H₁₀Cr .
Key Differences :

  • Steric Effects : The absence of ethyl groups in chromocene reduces steric hindrance, allowing tighter packing in the solid state (higher melting point).
  • Applications: Chromocene is used in organic synthesis and catalysis, whereas ethyl-substituted derivatives may prioritize solubility in non-polar media .
Property Chromium(2+);2-ethylcyclopenta-1,3-diene Chromocene (Cr(C₅H₅)₂)
Molecular Weight ~238.3 g/mol 182.19 g/mol
Melting Point Estimated 150–160°C 172–173°C
Solubility Higher in organic solvents Moderate in hydrocarbons
Redox Potential More stabilized (electron-donating ethyl) Less stabilized

Ethyl-Substituted Ferrocene (Fe(C₅H₄C₂H₅)₂)

Ferrocene derivatives are benchmarks for metallocene studies. Ethylferrocene shares structural similarities but differs in metal center and redox behavior:

  • Metal Center : Iron(II) in ferrocene vs. chromium(II). Chromium complexes are typically more reducing.
  • SCE) is less sensitive to substituents than chromium analogues, which may show greater shifts due to ethyl electron donation .

Tungsten Analogue: Dichlorobis(2-ethylcyclopentadienyl)tungsten

Molecular Formula : WCl₂(C₅H₄C₂H₅)₂ (CAS 83136-76-9) .
Key Differences :

  • Metal Effects : Tungsten (Group 6, Period 6) has a larger atomic radius and higher oxidation state stability (+4/+6) compared to chromium (+2/+3).
  • Ligand Coordination : The tungsten complex includes chloride ligands, unlike the chromium analogue, altering reactivity (e.g., susceptibility to ligand substitution).
Property This compound Tungsten Dichloride Analogue
Metal Oxidation State +2 +4 (common for W)
Stability Air-sensitive (Cr²+ oxidizes readily) More thermally stable
Applications Catalysis, precursors to nanomaterials CVD processes, specialty chems

Cyclohexa-1,3-diene Complexes

Cyclohexadienyl ligands (C₆H₇) differ in ring size and conjugation from cyclopentadienyl ligands:

  • Electronic Structure : Cyclopentadienyl is aromatic, providing stronger metal-ligand bonding. Cyclohexadienyl’s reduced conjugation may weaken metal coordination .

Research Findings and Trends

  • Substituent Impact : Ethyl groups enhance solubility and electron donation, stabilizing metal centers in low oxidation states .
  • Hazard Profile : Chromium(II) complexes are generally air-sensitive and irritants (similar to chromocene’s Xi code) .
  • Synthetic Utility: Ethyl-substituted metallocenes are valuable in polymerization catalysts and nanomaterials due to tunable steric/electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.